molecular formula C19H17N3O3S B2721105 2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide CAS No. 1207007-11-1

2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

Cat. No.: B2721105
CAS No.: 1207007-11-1
M. Wt: 367.42
InChI Key: LJXJIZPMDBWGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is a complex organic compound that features a benzamide core with methoxy and thiophene substituents

Preparation Methods

The synthesis of 2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the methoxy group and the thiophene ring through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvent systems.

Chemical Reactions Analysis

2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can be compared with other similar compounds, such as:

    2-methoxy-N-(2-(3-(furan-2-yl)ureido)phenyl)benzamide: This compound has a furan ring instead of a thiophene ring.

    2-methoxy-N-(2-(3-(pyridin-2-yl)ureido)phenyl)benzamide: This compound has a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methoxy-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-10-5-2-7-13(16)18(23)20-14-8-3-4-9-15(14)21-19(24)22-17-11-6-12-26-17/h2-12H,1H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXJIZPMDBWGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.